Home > Products > Screening Compounds P81476 > N-ethyl-N-[[1-[2-(3-methoxyphenyl)ethyl]piperidin-3-yl]methyl]-3-(1H-pyrazol-4-yl)propanamide
N-ethyl-N-[[1-[2-(3-methoxyphenyl)ethyl]piperidin-3-yl]methyl]-3-(1H-pyrazol-4-yl)propanamide -

N-ethyl-N-[[1-[2-(3-methoxyphenyl)ethyl]piperidin-3-yl]methyl]-3-(1H-pyrazol-4-yl)propanamide

Catalog Number: EVT-6103110
CAS Number:
Molecular Formula: C23H34N4O2
Molecular Weight: 398.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

  • Compound: 3-Chloro-N-{(S)-[3-(1-ethyl-1H-pyrazol-4-yl)phenyl][(2S)-piperidin-2-yl]methyl}-4-(trifluoromethyl)pyridine-2-carboxamide (7w) []

Compound Description: This compound is a potent glycine transporter 1 (GlyT1) inhibitor. It exhibits nanomolar affinity for GlyT1 (IC50 = 1.8 nM) and demonstrates good plasma exposure and blood-brain barrier penetration in rats. Studies indicate its potential as a therapeutic agent for schizophrenia, demonstrating significant effects in rodent models without inducing undesirable central nervous system side effects. []

    (R)-N-((4-Methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2-methyl-1-(1-(1-(2,2,2-trifluoroethyl)piperidin-4-yl)ethyl)-1H-indole-3-carboxamide (CPI-1205) []

    Compound Description: CPI-1205 is a highly potent and selective inhibitor of histone methyltransferase EZH2, currently undergoing Phase I clinical trials. It exhibits strong inhibitory activity against EZH2 (biochemical IC50 = 0.002 μM, cellular EC50 = 0.032 μM) and displays robust antitumor effects in a Karpas-422 xenograft model. []

    **5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide (Rimonabant) ** []

Compound Description: Rimonabant is a potent and selective CB1 receptor antagonist. It has been investigated for the treatment of obesity and other metabolic disorders. []

    Compound Description: This compound is a potent and selective A2B adenosine receptor (AdoR) antagonist, exhibiting high affinity (Ki = 1 nM) for the A2B AdoR and significant selectivity over other AdoR subtypes (A1, A2A, and A3). This selectivity profile makes it a promising candidate for the treatment of asthma, where A2B AdoR activation has been implicated in bronchial hyperresponsiveness. []

    SR147778 [5-(4-Bromophenyl)-1-(2,4-dichlorophenyl)-4-ethyl-N-(1-piperidinyl)-1H-pyrazole-3-carboxamide] []

    Compound Description: SR147778 is a potent, selective, and orally active antagonist for the CB1 receptor, exhibiting nanomolar affinity for both rat brain and human CB1 receptors. It effectively blocks the effects of cannabinoid agonists in vitro and in vivo, demonstrating potential for treating various conditions, including obesity, addiction, and metabolic disorders. []

    N-[3-(1-methyl-4-piperidinyl)-1H-pyrrolo[3,2-b]pyridin-5-yl]propanamide (Compound 3) []

Compound Description: Compound 3 is a selective serotonin one F receptor agonist (SSOFRA) with high affinity for the 5-HT1F receptor. It demonstrates over 100-fold selectivity for the 5-HT1F receptor compared to 5-HT1A, 5-HT1B, and 5-HT1D receptors. This high selectivity profile makes it a promising candidate for the treatment of migraine headaches with potentially reduced cardiovascular side effects. []

Properties

Product Name

N-ethyl-N-[[1-[2-(3-methoxyphenyl)ethyl]piperidin-3-yl]methyl]-3-(1H-pyrazol-4-yl)propanamide

IUPAC Name

N-ethyl-N-[[1-[2-(3-methoxyphenyl)ethyl]piperidin-3-yl]methyl]-3-(1H-pyrazol-4-yl)propanamide

Molecular Formula

C23H34N4O2

Molecular Weight

398.5 g/mol

InChI

InChI=1S/C23H34N4O2/c1-3-27(23(28)10-9-20-15-24-25-16-20)18-21-7-5-12-26(17-21)13-11-19-6-4-8-22(14-19)29-2/h4,6,8,14-16,21H,3,5,7,9-13,17-18H2,1-2H3,(H,24,25)

InChI Key

KJJLJQFOHJHYDT-UHFFFAOYSA-N

SMILES

CCN(CC1CCCN(C1)CCC2=CC(=CC=C2)OC)C(=O)CCC3=CNN=C3

Canonical SMILES

CCN(CC1CCCN(C1)CCC2=CC(=CC=C2)OC)C(=O)CCC3=CNN=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.